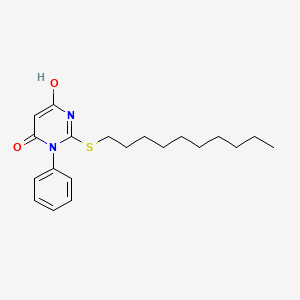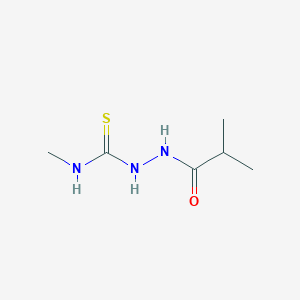![molecular formula C19H34N4 B6054349 4-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6054349.png)
4-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine, commonly known as SNC-80, is a highly selective agonist of the delta-opioid receptor. It is a synthetic compound that has been extensively researched for its potential therapeutic applications in pain management, addiction treatment, and mood disorders.
Mécanisme D'action
SNC-80 works by selectively activating the delta-opioid receptor, which is a G protein-coupled receptor that is primarily found in the peripheral and central nervous systems. Activation of the delta-opioid receptor by SNC-80 leads to the inhibition of neurotransmitter release, which results in the reduction of pain, drug-seeking behavior, and depressive symptoms.
Biochemical and Physiological Effects:
SNC-80 has been shown to have several biochemical and physiological effects. In animal models, SNC-80 has been shown to reduce the release of dopamine, which is a neurotransmitter that is involved in the reward pathway. SNC-80 has also been shown to increase the release of serotonin, which is a neurotransmitter that is involved in mood regulation. Additionally, SNC-80 has been shown to reduce the release of substance P, which is a neuropeptide that is involved in pain transmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using SNC-80 in lab experiments is its high selectivity for the delta-opioid receptor, which allows for more precise and targeted studies. However, one limitation of using SNC-80 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research of SNC-80. One potential direction is the development of more selective delta-opioid receptor agonists that have fewer off-target effects. Another potential direction is the investigation of the role of the delta-opioid receptor in the development and maintenance of addiction and mood disorders. Additionally, the potential therapeutic applications of SNC-80 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease, could also be explored.
Méthodes De Synthèse
SNC-80 is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of isobutylamine with 3-piperidinone to produce 1-isobutylpiperidine. The second step involves the reaction of 1-isobutylpiperidine with 1-ethyl-1H-imidazole-5-carboxaldehyde to produce 1-{[(1-ethyl-1H-imidazol-5-yl)methyl]amino}-3-pyrrolidin-1-ylpropane. The final step involves the reaction of 1-{[(1-ethyl-1H-imidazol-5-yl)methyl]amino}-3-pyrrolidin-1-ylpropane with 4-chlorobenzylpiperidine to produce SNC-80.
Applications De Recherche Scientifique
SNC-80 has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and mood disorders. In pain management, SNC-80 has been shown to be effective in reducing neuropathic pain in animal models. In addiction treatment, SNC-80 has been shown to reduce drug-seeking behavior in animal models of cocaine addiction. In mood disorders, SNC-80 has been shown to have antidepressant-like effects in animal models of depression.
Propriétés
IUPAC Name |
4-[1-[(3-ethylimidazol-4-yl)methyl]pyrrolidin-3-yl]-1-(2-methylpropyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4/c1-4-23-15-20-11-19(23)14-22-10-7-18(13-22)17-5-8-21(9-6-17)12-16(2)3/h11,15-18H,4-10,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFQBLMFLXZBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CN2CCC(C2)C3CCN(CC3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-{3-[(4-methoxy-2-methylphenyl)amino]-3-oxopropyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6054266.png)
![N-({1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6054271.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-ethoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B6054277.png)
![2-[1-(2-methylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054280.png)

![7-(cyclohexylmethyl)-2-(cyclopropylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6054288.png)
![2-[4-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B6054295.png)
![N-[3-(cyclopentyloxy)benzyl]-3-chromanamine](/img/structure/B6054302.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6054311.png)
![1-ethyl-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6054318.png)
![3-(4-methoxyphenyl)-4-(1-vinyl-1H-pyrazol-4-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054327.png)


![1-(1H-benzimidazol-2-ylmethyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6054342.png)